molecular formula C7H4BrClF3N B1378384 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine CAS No. 1372096-38-2

5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine

Cat. No. B1378384
CAS RN: 1372096-38-2
M. Wt: 274.46 g/mol
InChI Key: TXULUSKMHNQRTB-UHFFFAOYSA-N
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Description

5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine (5BC2TFP) is a chemical compound belonging to the pyridine family. It is a colorless liquid with a boiling point of 105°C and a melting point of -25°C. 5BC2TFP is a versatile reagent used in various organic reactions, such as the synthesis of aryl halides and amines. It is also used in the production of pharmaceuticals and as an intermediate in the synthesis of other organic compounds.

Scientific Research Applications

Spectroscopic and Theoretical Studies

5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine has been characterized spectroscopically, with studies including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) methods have been used to explore the optimized geometric structure, vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. Additionally, the molecule's interaction with pBR322 plasmid DNA and its antimicrobial activities have been investigated, highlighting its potential in the fields of molecular biology and microbiology (Vural & Kara, 2017).

Functionalization and Metalation

Research into the regioexhaustive functionalization and metalation of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including derivatives similar to 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine, has led to the development of methods for converting these compounds into various carboxylic acids. This work demonstrates the compound's versatility as a precursor for synthesizing more complex organic molecules, which could be beneficial for pharmaceutical synthesis and material science (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Structural Characterization of Interaction Products

The interaction of 5-trifluoromethyl-pyridine-2-thione with iodine has been studied, leading to the structural characterization of novel interaction products. These studies are crucial for understanding the chemical behavior of fluorinated pyridines in the presence of halogens and may provide insights into developing new compounds with potential applications in chemistry and drug development (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

Logistic Flexibility in Synthesis

The logistic flexibility in synthesizing isomeric halopyridinecarboxylic acids from 5-bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine and similar compounds has been explored. This research emphasizes the strategic choice of starting materials and reaction pathways to efficiently produce desired isomers, which is significant for optimizing industrial production processes (Cottet & Schlosser, 2004).

properties

IUPAC Name

5-bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-5-3-13-6(7(10,11)12)1-4(5)2-9/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXULUSKMHNQRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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